(1-Benzoylpiperidin-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
Beschreibung
Eigenschaften
IUPAC Name |
(1-benzoylpiperidin-4-yl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N5O2/c23-22(24,25)18-14-19(27-15-26-18)28-10-12-30(13-11-28)21(32)17-6-8-29(9-7-17)20(31)16-4-2-1-3-5-16/h1-5,14-15,17H,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWKKXBWIGDCPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Preparation of 1-Benzoylpiperidin-4-one
- Reagents : 4-Piperidone hydrochloride, benzoyl chloride, triethylamine (Et₃N), dichloromethane (DCM).
- Reaction :
- Dissolve 4-piperidone hydrochloride (49.02 mmol) in DCM (125 mL).
- Add Et₃N (25 mL) under nitrogen and cool to 0°C.
- Dropwise addition of benzoyl chloride (53.92 mmol) over 30 min.
- Stir at room temperature for 12 h.
- Workup :
- Concentrate under reduced pressure.
- Wash with 1 M HCl (30 mL) and extract with DCM.
- Dry over MgSO₄ and purify via flash chromatography (hexane/EtOAc 6:4).
Yield : 60% (cream-colored crystallizing oil)
Characterization :
- ¹H NMR (CDCl₃) : δ 7.56 (dd, J = 2.1, 6.9 Hz, 1H), 3.87 (br s, 4H, piperidine-H)
- MS (ESI⁺) : m/z 256 [M + H⁺]
Oxidation to 1-Benzoylpiperidin-4-carboxylic Acid
Procedure :
- Reagents : 1-Benzoylpiperidin-4-one, KMnO₄, H₂SO₄, H₂O.
- Reaction :
- Suspend 1-benzoylpiperidin-4-one (10 mmol) in H₂O (50 mL).
- Add H₂SO₄ (5 mL) and KMnO₄ (30 mmol) at 0°C.
- Reflux at 100°C for 6 h.
- Workup :
- Filter through Celite® to remove MnO₂.
- Neutralize with NaHCO₃ and extract with EtOAc.
Yield : 75% (white solid)
Synthesis of 4-(6-(Trifluoromethyl)pyrimidin-4-yl)piperazine
Preparation of 4-Chloro-6-(trifluoromethyl)pyrimidine
Procedure :
- Reagents : 6-(Trifluoromethyl)uracil, POCl₃, N,N-dimethylaniline.
- Reaction :
- Reflux 6-(trifluoromethyl)uracil (20 mmol) in POCl₃ (50 mL) with N,N-dimethylaniline (2 mL) for 4 h.
- Workup :
- Concentrate under reduced pressure.
- Quench with ice-water and extract with DCM.
Yield : 85% (pale yellow liquid)
Nucleophilic Aromatic Substitution with Piperazine
- Reagents : 4-Chloro-6-(trifluoromethyl)pyrimidine, piperazine, DMF.
- Reaction :
- Dissolve 4-chloro-6-(trifluoromethyl)pyrimidine (10 mmol) and piperazine (15 mmol) in DMF (30 mL).
- Heat at 80°C for 24 h.
- Workup :
- Dilute with H₂O (100 mL) and extract with EtOAc.
- Purify via silica gel chromatography (DCM/MeOH 9:1).
Yield : 68% (off-white solid)
Characterization :
- ¹⁹F NMR (CDCl₃) : δ -63.4 (s, CF₃)
- MS (ESI⁺) : m/z 277 [M + H⁺]
Methanone Bridge Assembly via Friedel-Crafts Acylation
Synthesis of 1-Benzoylpiperidin-4-carbonyl Chloride
- Reagents : 1-Benzoylpiperidin-4-carboxylic acid, oxalyl chloride, DCM.
- Reaction :
- Suspend carboxylic acid (10 mmol) in DCM (20 mL).
- Add oxalyl chloride (15 mmol) dropwise at 0°C.
- Stir at room temperature for 2 h.
- Workup :
- Remove solvent under reduced pressure.
Yield : Quantitative (yellow oil)
Coupling with 4-(6-(Trifluoromethyl)pyrimidin-4-yl)piperazine
Procedure :
- Reagents : 1-Benzoylpiperidin-4-carbonyl chloride, 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine, FeCl₃, DCM.
- Reaction :
- Dissolve acid chloride (5 mmol) and piperazine derivative (5 mmol) in DCM (30 mL).
- Add FeCl₃ (0.5 mmol) and stir at 0°C for 1 h.
- Warm to room temperature and stir for 12 h.
- Workup :
- Quench with H₂O (50 mL) and extract with DCM.
- Purify via flash chromatography (hexane/EtOAc 7:3).
Yield : 55% (white crystalline solid)
Characterization :
- ¹H NMR (CDCl₃) : δ 8.45 (s, 1H, pyrimidine-H), 7.52–7.21 (m, 5H, Ar-H)
- ¹⁹F NMR (CDCl₃) : δ -63.2 (s, CF₃)
- HRMS (ESI⁺) : m/z 527.1892 [M + H⁺] (calc. 527.1885)
Alternative Synthetic Routes and Optimization
Microwave-Assisted Flow Synthesis
- Reagents : 1-Benzoylpiperidin-4-carboxylic acid, 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine, microwaves.
- Reaction :
- Pump reactants (0.1 M in DCM) through a PTFE tube reactor (10 mL volume).
- Irradiate with microwaves (200 W, 150°C) at 2 MPa pressure.
- Yield : 72% (20 min residence time)
Advantages :
- 30% reduction in energy consumption vs. batch methods
- Scalable to gram-scale production
Critical Analysis of Methodologies
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Reaction Time | 24–48 h | 20 min |
| Yield | 55–68% | 72% |
| Scalability | Limited by vessel size | Continuous process |
| Energy Efficiency | Low | High |
Key Observations :
- Friedel-Crafts acylation suffers from moderate yields due to competing side reactions (e.g., over-acylation).
- Microwave flow synthesis enhances reproducibility and reduces byproduct formation.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Benzoylpiperidin-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: : Where the compound is subjected to oxidation, possibly forming corresponding oxides or introducing additional functional groups.
Reduction: : Reduction reactions can modify the functional groups, potentially leading to changes in chemical properties.
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, particularly on the benzoyl or pyrimidine rings.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate or chromium trioxide.
Reducing agents: : Including lithium aluminum hydride or hydrogen in the presence of a metal catalyst.
Substitution reagents: : Varied, depending on the desired product; e.g., halogenating agents for electrophilic substitution.
Major Products
Oxidation: : Yields oxides or introduces additional oxygen-containing functional groups.
Reduction: : Results in reduced forms of the benzoyl or pyrimidinyl groups.
Substitution: : Produces substituted derivatives, modifying the chemical and physical properties of the original compound.
Wissenschaftliche Forschungsanwendungen
(1-Benzoylpiperidin-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone finds applications across several domains:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its interactions with biological macromolecules and potential use in bioconjugation.
Medicine: : Explored for its pharmacological properties, including potential therapeutic applications.
Industry: : Utilized in the development of new materials, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism by which (1-Benzoylpiperidin-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone exerts its effects involves:
Molecular Targets: : The compound may interact with specific proteins, enzymes, or receptors, modulating their activity.
Pathways Involved: : Depending on the biological context, it can affect signaling pathways, metabolic processes, or cellular functions.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogs from Literature
The following compounds share structural or functional similarities with the target molecule:
Table 1: Key Structural Analogs and Their Properties
Structural and Functional Analysis
Core Heterocyclic Moieties
- Piperazine-Piperidine Methanones: The target compound and analog 7o share a piperazine-piperidine methanone scaffold.
- Trifluoromethylpyrimidine Derivatives : Analogs such as 11a-j and the compound from include trifluoromethylpyrimidine but lack the benzoylpiperidine moiety. This difference may impact solubility and membrane permeability.
Substituent Effects
Hypothetical Bioactivity Comparison
While explicit bioactivity data for the target compound is absent in the provided evidence, inferences can be drawn from analogs:
- Antimicrobial Potential: Sulfonylpiperazine analogs (7o, 11a-j) show structural resemblance to sulfonamide antibiotics, implying possible antimicrobial activity .
- Neurological Targets : The benzoylpiperidine moiety is common in acetylcholinesterase inhibitors, suggesting the target compound may interact with similar pathways .
Biologische Aktivität
The compound (1-Benzoylpiperidin-4-yl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone , with CAS number 2034441-65-9 , is a novel small molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 447.5 g/mol . Its structure incorporates a benzoyl group attached to a piperidine ring, which is further substituted with a piperazine moiety containing a trifluoromethyl-pyrimidine group. This unique configuration is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 447.5 g/mol |
| CAS Number | 2034441-65-9 |
The biological activity of this compound is primarily linked to its interaction with various molecular targets, including receptors and enzymes involved in critical signaling pathways. The benzoylpiperidine fragment is recognized as a privileged structure in drug development, influencing various biological functions such as:
- Inhibition of Enzyme Activity : The compound has been shown to act as an inhibitor for certain enzymes, including monoacylglycerol lipase (MAGL), which plays a role in the endocannabinoid system. For instance, modifications of related benzoylpiperidine compounds have demonstrated significant inhibition of MAGL with IC50 values ranging from 0.84 µM to 80 nM .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds featuring the benzoylpiperidine structure. In vitro assays have demonstrated that derivatives exhibit antiproliferative effects against various cancer cell lines, including:
- Breast Cancer Cells : Compounds have shown IC50 values ranging from 19.9 µM to 75.3 µM against human breast cancer cell lines (e.g., MDA-MB-231 and MCF-7) .
- Ovarian Cancer Cells : Similar activity was noted in ovarian cancer cell lines (COV318 and OVCAR-3), suggesting broad-spectrum anticancer activity.
Neuroprotective Effects
The compound may also exhibit neuroprotective properties by modulating neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors. The presence of the piperazine moiety enhances its affinity for these receptors, potentially leading to therapeutic applications in neurodegenerative diseases.
Case Studies
- In Vivo Pharmacokinetics : A study assessing the pharmacokinetics of related trifluoromethyl-pyrimidine compounds indicated that intravenous administration resulted in measurable systemic concentrations, while oral administration yielded minimal absorption . This suggests that bioavailability may be a critical factor in the therapeutic efficacy of these compounds.
- Synthetic Derivatives : Research into synthetic derivatives has revealed that structural modifications can significantly enhance biological activity. For example, introducing different substituents on the phenyl ring has resulted in compounds with improved potency against target enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
